4-Acetamido-3-chlorobenzoic acid

Catalog No.
S753173
CAS No.
74114-62-8
M.F
C9H8ClNO3
M. Wt
213.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetamido-3-chlorobenzoic acid

CAS Number

74114-62-8

Product Name

4-Acetamido-3-chlorobenzoic acid

IUPAC Name

4-acetamido-3-chlorobenzoic acid

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

ZFQGFRPIFLLJKF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl

Bioremediation

Nonlinear Optics and Optical Limiting Applications

Field: Material Science and Optics

Application: 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .

Method: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

Results: The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated. The calculated value of χ(3) is found to be excellent compared to other organic single crystals .

Pulp Treatment

Field: Pulp and Paper Industry

Application: 4-Acetamido-TEMPO-mediated oxidation was carried out on thermomechanical pulp (TMP) to further investigate the extraction components of the oxidized pulp .

Method: Successive extractions on non-oxidized, bleached and oxidized TMP have shown that components were easier to extract from the oxidized pulp .

Results: The pulp lignin content demonstrated that the highest content of lignin was removed by sodium hydroxide extraction. Moreover, more than two times the amount lignin was extracted from oxidized pulp compared to non-oxidized pulp .

Synthesis of Organic Adduct Compounds

Field: Organic Chemistry

Application: 4-Acetamido-TEMPO can be used in the synthesis of organic adduct compounds, such as 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), which are useful for several applications .

Results: The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .

4-Acetamido-3-chlorobenzoic acid is an aromatic compound characterized by a chlorinated benzene ring with an acetamido functional group. Its molecular formula is C₉H₈ClN₁O₃, and it has a molecular weight of approximately 213.62 g/mol. The compound is notable for its structural features, including a chlorine atom at the 3-position and an acetamido group at the 4-position of the benzoic acid framework. This configuration contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

There is no current information available on the mechanism of action for this specific compound.

  • Wearing gloves and protective equipment to avoid skin contact.
  • Working in a well-ventilated area to avoid inhalation.
  • Disposing of the compound according to proper regulations [].

Future Research

4-Acetamido-3-chlorobenzoic acid presents an opportunity for further scientific exploration. Here are some potential areas for future research:

  • Synthesis and characterization of the compound to confirm its properties.
  • Investigation of its potential biological activity, such as antimicrobial or anti-inflammatory properties.
  • Studying its environmental fate and degradation.
Typical of carboxylic acids and amides:

  • Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters.
  • Hydrolysis: In aqueous conditions, it can revert to its constituent carboxylic acid and amine.
  • Reduction: The nitro or halogen substituents can be reduced to amines using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Research indicates that 4-acetamido-3-chlorobenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to other biologically active compounds suggests it may interact with biological targets, although specific mechanisms of action are still under investigation. Some studies have suggested that it may influence enzyme activity or cellular signaling pathways .

The synthesis of 4-acetamido-3-chlorobenzoic acid typically involves several steps:

  • Chlorination: Starting from benzoic acid, chlorination can be performed using chlorine gas or chlorinating agents to introduce the chlorine atom at the desired position.
  • Acetylation: The introduction of the acetamido group can be achieved through acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

4-Acetamido-3-chlorobenzoic acid finds applications primarily in:

  • Pharmaceuticals: As a precursor in the synthesis of various drugs, particularly those targeting inflammatory conditions.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Research: Employed in biochemical studies to explore interactions with biological systems and potential therapeutic effects .

Several compounds share structural similarities with 4-acetamido-3-chlorobenzoic acid, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
4-Amino-3-chlorobenzoic acidC₇H₆ClN₁O₂Lacks acetamido group; more basic
3-Amino-4-chlorobenzoic acidC₇H₆ClN₁O₂Different substitution pattern
4-ChloroanilineC₆H₆ClNAniline derivative; no carboxylic group
2-Acetamidobenzoic acidC₈H₉N₁O₂Acetamido group at different position

The uniqueness of 4-acetamido-3-chlorobenzoic acid lies in its specific combination of functional groups and substitution patterns, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.1

Wikipedia

4-acetamido-3-chlorobenzoic acid

Dates

Modify: 2023-08-15

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